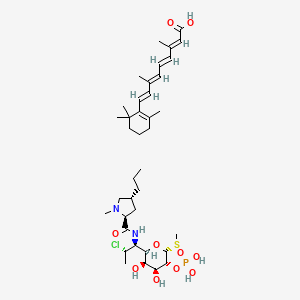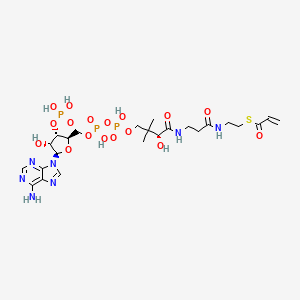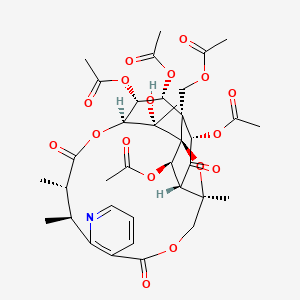![molecular formula C6H5N3 B1242154 咪唑并[1,2-c]嘧啶 CAS No. 274-78-2](/img/structure/B1242154.png)
咪唑并[1,2-c]嘧啶
描述
Imidazo[1,2-c]pyrimidine is an imidazopyrimidine, a mancude organic heterobicyclic parent and a polycyclic heteroarene.
科学研究应用
药物化学
咪唑并[1,2-c]嘧啶因其在药物化学中的广泛应用而被认为是“药物偏见”支架 . 它因其调节理化性质的潜在能力而在当前药物化学家的储备中发挥着巨大作用 .
抗癌活性
咪唑并[1,2-c]嘧啶及其衍生物通常用作抗癌药物 . 例如,咪唑并吡啶-鸟氨酸酰肼化合物对各种人类癌细胞系具有有效的抗癌活性 .
抗菌和抗病毒特性
这些化合物也用作抗菌和抗病毒药物 . 已发现它们具有抗菌和抗病毒特性 .
抗炎药
咪唑并[1,2-c]嘧啶用于生产抗炎药 . 它具有抗炎特性 .
材料科学
该部分由于其结构特征在材料科学中也很有用 . 它在从材料科学到制药领域的几个研究领域具有巨大潜力 .
光电器件
据报道,咪唑并[1,2-c]嘧啶在不同的技术应用中使用,例如光电器件 .
传感器
共聚焦显微镜和成像的发射体
安全和危害
Imidazo[1,2-c]pyrimidine is classified under GHS07 for safety . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .
未来方向
Imidazo[1,2-a]pyrimidine derivatives have shown potential in various applications. They have been found to exhibit significant pharmacological potential in a broad range of applications, including anticancer, anti-inflammatory, acetylcholinesterase inhibitory, anti-rheumatic, neurodegenerative diseases, antimicrobial, antibacterial, and antifungal properties . Future research could focus on developing new imidazo[1,2-a]pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity .
作用机制
Target of Action
Imidazo[1,2-c]pyrimidine has been recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It also shows potential as a covalent anticancer agent . The primary targets of Imidazo[1,2-c]pyrimidine are the kinetoplastid parasites, including Trypanosoma cruzi and T. brucei brucei .
Mode of Action
The mode of action of Imidazo[1,2-c]pyrimidine varies depending on the disease it targets. In the case of tuberculosis, it acts as an anti-infective agent . For cancer, it acts as a covalent inhibitor . The compound interacts with its targets, causing changes that inhibit the growth of the disease-causing organisms or cells .
Biochemical Pathways
Imidazo[1,2-c]pyrimidine affects various biochemical pathways. In yeast and human cells, it targets essential, conserved cellular processes . In the case of tuberculosis, it exhibits significant activity against the disease by affecting the biochemical pathways of the tuberculosis bacteria .
Pharmacokinetics
The pharmacokinetic properties of Imidazo[1,2-c]pyrimidine contribute to its bioavailability. Based on promising in vitro activity, cytotoxicity, metabolic stability, and protein binding properties, the Imidazo[1,2-c]pyrimidine derivative was selected for in vivo follow-up studies .
Result of Action
The result of Imidazo[1,2-c]pyrimidine’s action is the inhibition of the growth of the targeted organisms or cells. For instance, it has shown selective activity potential against kinetoplastid parasites . In cancer treatment, it has shown potential as a potent anticancer agent .
生化分析
Biochemical Properties
Imidazo[1,2-c]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazo[1,2-c]pyrimidine derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, imidazo[1,2-c]pyrimidine can bind to DNA and RNA, affecting their stability and function . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
Imidazo[1,2-c]pyrimidine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, imidazo[1,2-c]pyrimidine derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of imidazo[1,2-c]pyrimidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, imidazo[1,2-c]pyrimidine derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . Additionally, imidazo[1,2-c]pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazo[1,2-c]pyrimidine can change over time. Studies have shown that this compound exhibits good stability under various conditions, making it suitable for long-term experiments . Degradation products may form over extended periods, potentially affecting its activity and function . Long-term studies have also revealed that imidazo[1,2-c]pyrimidine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of imidazo[1,2-c]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of viral load . At higher doses, imidazo[1,2-c]pyrimidine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Imidazo[1,2-c]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, imidazo[1,2-c]pyrimidine can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of imidazo[1,2-c]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization . Additionally, imidazo[1,2-c]pyrimidine can bind to plasma proteins, influencing its distribution and bioavailability in the body .
Subcellular Localization
Imidazo[1,2-c]pyrimidine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of imidazo[1,2-c]pyrimidine can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
imidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-5-9-4-3-8-6(1)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWQQQGKMHENOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429541 | |
| Record name | imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-78-2 | |
| Record name | Imidazo[1,2-c]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the therapeutic areas where Imidazo[1,2-c]pyrimidine derivatives have shown potential?
A1: Research indicates that Imidazo[1,2-c]pyrimidine derivatives have demonstrated potential in several therapeutic areas, including:
- Antiplatelet Aggregation: Numerous studies highlight the synthesis and evaluation of Imidazo[1,2-c]pyrimidines as potential antiplatelet agents. [, , , , , ]
- Anti-tumor Activity: Certain Imidazo[1,2-c]pyrimidine derivatives have shown promising antitumor activity in vitro. [, , ]
- Antiviral Activity: Studies have explored the antiviral properties of Imidazo[1,2-c]pyrimidine derivatives, particularly against the BK polyomavirus (BKV). []
- Anti-inflammatory Activity: Research suggests potential anti-inflammatory properties associated with some Imidazo[1,2-c]pyrimidine derivatives. [, ]
- Antidepressant Activity: Some studies have investigated the potential of Imidazo[1,2-c]pyrimidines as antidepressants. [, ]
Q2: How does the structure of Imidazo[1,2-c]pyrimidine influence its biological activity?
A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the Imidazo[1,2-c]pyrimidine scaffold affect its biological activity. For instance, research has shown:
- Substituents on the Imidazo[1,2-c]pyrimidine core can significantly influence antitumor activity, particularly the nature of amine fragments at specific positions. []
- The presence of acidic or non-acidic moieties on the heterocyclic system can impact anti-inflammatory activity. []
- The length of the chain connecting the Imidazo[1,2-c]pyrimidine ring to a cyanoguanidine group can significantly affect H2-antagonistic activity. []
Q3: Can you provide examples of specific Imidazo[1,2-c]pyrimidine derivatives and their reported activities?
A3: Certainly, here are a few examples:
- 6-benzyl-8-(methylsulfonyl)-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one and 9-(methylsulfonyl)-7-propyl-2,3,4,7-tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-one demonstrated potent antiviral activity against BKV. []
- Several 2,4-disubstituted 5,6-dihydro[1]benzoxepino[5,4-d]pyrimidines and 12-substituted 1,2,4,5-tetrahydro[1]benzoxepino[4,5-e]imidazo[1,2-c]pyrimidines exhibited promising antiplatelet activity, surpassing the potency of aspirin. []
- Derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines showed pronounced antitumor activity, with variations in activity linked to the nature of the amine substituents. []
Q4: What are the common synthetic approaches for preparing Imidazo[1,2-c]pyrimidines?
A4: The synthesis of Imidazo[1,2-c]pyrimidines can be achieved through various methods. Some commonly employed strategies include:
- Condensation reactions of appropriately substituted pyrimidines with alpha-halo ketones or aldehydes. [, , , ]
- Cyclization reactions involving suitably functionalized precursors, such as amino pyrimidines and chloroacetaldehyde. [, ]
- Multi-step synthetic routes utilizing building blocks like N-[bis(methylthio)methylene]glycine ethyl ester and 2-aminofuran-3-carbonitriles. []
- Heterocyclization reactions of functionalized heterocumulenes with suitable binucleophiles. []
- Copper-catalyzed C-N coupling reactions followed by cyclization and oxidation, especially for generating Imidazo[1,2-c]pyrimidine-diones. []
Q5: Have any studies investigated the binding interactions of Imidazo[1,2-c]pyrimidines with specific biological targets?
A5: Yes, certain studies have delved into the binding interactions of Imidazo[1,2-c]pyrimidines with specific targets:
- [3H]BQ-123, an ET(A)-selective antagonist radioligand, was used to characterize endothelin ET(A) receptors in a study involving Imidazo[1,2-c]pyrimidine derivatives. []
- Docking analysis was employed to study the interactions of pyridothieno[3,2-d]pyrimidin-8-amines with their potential biological targets, providing insights into their potential antitumor activity. []
- X-ray crystallography revealed the binding mode of an (R)-2-(4-chlorophenyl)-8-(piperidin-3-ylamino)imidazo[1,2-c]pyrimidine-5-carboxamide derivative to the human checkpoint kinase 1 (Chk1) kinase domain. []
Q6: Are there any computational chemistry studies focusing on Imidazo[1,2-c]pyrimidines?
A6: Computational chemistry plays a significant role in understanding the properties and behavior of Imidazo[1,2-c]pyrimidines:
- Quantum-chemical calculations, such as the Pariser-Parr-Pople (PPP) and PM3 methods, have been employed to study the tautomeric and ionic forms of Imidazo[1,2-c]pyrimidine derivatives. [, ]
- Density functional theory (DFT) calculations have been used to investigate the mechanism of formation of Imidazo[1,2-c]pyrimidines via intramolecular Michael addition. []
- Docking studies are often used to predict the binding modes and affinities of Imidazo[1,2-c]pyrimidine derivatives with various biological targets, aiding in the design of more potent and selective compounds. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Acetoxy-10,11-dihydro-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B1242071.png)










![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)
![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)
